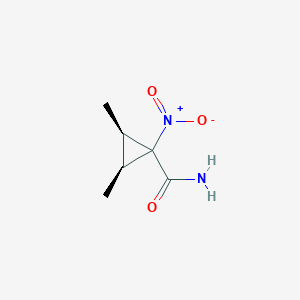
3-Bromocinnamsäure
Übersicht
Beschreibung
3-Bromocinnamic acid is an organic compound with the molecular formula C9H7BrO2. It is a derivative of cinnamic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its white to light yellow crystalline powder form and is used as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3-Bromocinnamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in drug development and as a metabolite of certain pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other compounds
Wirkmechanismus
Target of Action
It is known that cinnamic acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
The specific mode of action of 3-Bromocinnamic acid is not well-documented. As a derivative of cinnamic acid, it may share similar biochemical interactions. Cinnamic acid derivatives are known to interact with their targets, leading to changes in the activity of those targets .
Biochemical Pathways
Cinnamic acid and its derivatives are known to be involved in various biochemical pathways, influencing processes such as inflammation, oxidation, and cell proliferation .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
It is known that cinnamic acid derivatives can have various effects at the molecular and cellular level, such as modulating enzyme activity and influencing cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromocinnamic acid. For instance, the compound’s solubility in methanol suggests that its bioavailability and efficacy could be influenced by the presence of certain solvents in the environment.
Biochemische Analyse
Biochemical Properties
It is known to be a metabolite of cinromide
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3-Bromocinnamic acid is a metabolite of cinromide, and it is formed directly from cinromide and from 3-bromocinnamamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromocinnamic acid can be synthesized through the bromination of cinnamic acid. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. Another method involves the reaction of 3-bromoiodobenzene with acrylic acid under specific conditions .
Industrial Production Methods: In industrial settings, the synthesis of 3-Bromocinnamic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Conversion to corresponding carboxylates.
Reduction: Formation of alcohols or aldehydes.
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: The parent compound without the bromine substitution.
4-Bromocinnamic Acid: A similar compound with the bromine atom at the fourth position.
Methyl Cinnamate: An ester derivative of cinnamic acid
Uniqueness: 3-Bromocinnamic acid is unique due to the presence of the bromine atom at the third position, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interactions compared to other cinnamic acid derivatives .
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067729, DTXSID301034663 | |
| Record name | m-Bromocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14473-91-7, 32862-97-8 | |
| Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-BROMOCINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Bromocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the ammonium ion in the self-assembly of 3-bromocinnamic acid?
A: Research suggests that the ammonium ion plays a crucial role in directing the self-assembly of 3-bromocinnamic acid. In structures like ammonium 3-bromocinnamate, the ammonium ion acts as a tether, linking neighboring anions in a head-to-head orientation approximately 4 Å apart. [] This specific arrangement is considered ideal for photodimerization reactions. []
Q2: How does the halogen substituent influence the crystal structure of cinnamic acid derivatives?
A: Comparing the crystal structures of 3-bromocinnamic acid and 3-chlorocinnamic acid reveals the impact of halogen substitution. 3-Bromocinnamic acid crystallizes in the C2/c space group, where the C=C bond adopts a cis conformation relative to the phenyl ring's 2-position. [] Conversely, 3-chlorocinnamic acid crystallizes in the P1 space group, exhibiting a trans conformation of the C=C bond relative to the phenyl ring's 2-position. [] These structural differences highlight how seemingly minor changes in halogen substituents can lead to significant alterations in crystal packing.
Q3: What is the significance of the spatial arrangement of 3-bromocinnamic acid and its derivatives in the solid state?
A: The crystal structures of ammonium 3-bromocinnamate and related compounds reveal a layered arrangement. [] This arrangement features hydrophilic regions and double layers of anions. [] Notably, the anions and acid units in these structures often adopt a geometry conducive to photodimerization, with the double bonds positioned at an ideal distance and orientation for this reaction to occur. [] This observation suggests potential applications of these compounds in materials science, particularly in the development of light-responsive materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole](/img/structure/B167218.png)
![tris[4-(2-methylpropyl)phenyl] phosphate](/img/structure/B167221.png)

![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)


